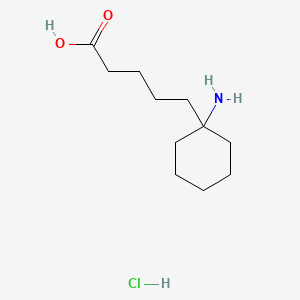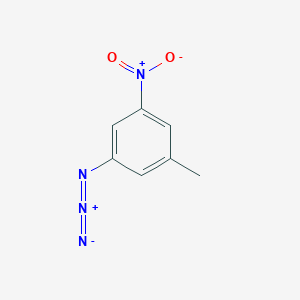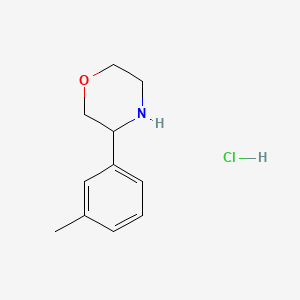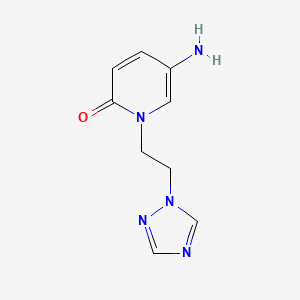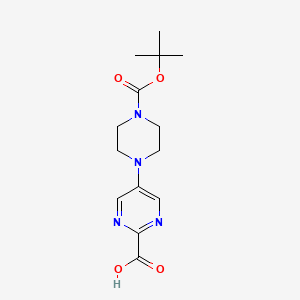![molecular formula C13H9F3O B13476574 [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)
[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol: is an organic compound with the molecular formula C13H9F3O. It is a member of the class of benzyl alcohols, characterized by the presence of a phenylmethanol substructure. This compound is notable for its unique arrangement of fluorine atoms on the phenyl rings, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol typically involves the use of fluorinated benzene derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluorobenzophenone derivatives.
Reduction: Formation of difluorobenzyl derivatives.
Substitution: Formation of various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable in the development of new materials and catalysts .
Biology and Medicine: The compound’s fluorinated structure is of interest in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2,3-Difluorobenzyl alcohol
- 4-Fluorobenzyl alcohol
- 3,4-Difluorophenylboronic acid
Comparison: Compared to these similar compounds, [3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol is unique due to its specific arrangement of fluorine atoms on the phenyl rings. This unique substitution pattern can result in different chemical reactivity and physical properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H9F3O |
|---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
[3-(2,3-difluorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9F3O/c14-11-5-4-8(7-17)6-10(11)9-2-1-3-12(15)13(9)16/h1-6,17H,7H2 |
InChI Key |
JFASRIQQHVDJEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


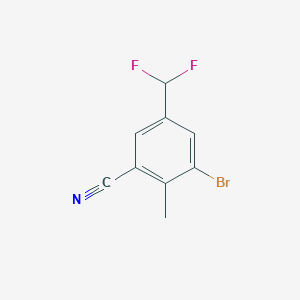
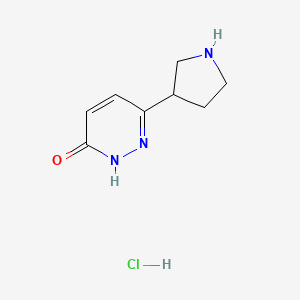
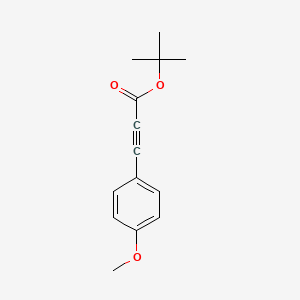


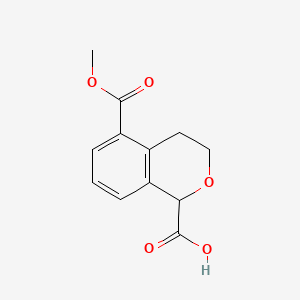
![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)
